molecular formula C26H42Cl2Zr B575056 Bis(oCtylcyclopentadienyl)zirconium dichloride CAS No. 191803-21-1

Bis(oCtylcyclopentadienyl)zirconium dichloride

Cat. No.: B575056
CAS No.: 191803-21-1
M. Wt: 516.746
InChI Key: KWBQLBWEZNRIMA-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), also known as zirconocene dichloride, is an organometallic compound with a zirconium center coordinated by two cyclopentadienyl (Cp) ligands and two chloride ions. Its molecular formula is C₁₀H₁₀Cl₂Zr, with a molecular weight of 292.32 g/mol and a melting point of 245°C . The compound adopts a "sandwich" structure, where the zirconium atom is symmetrically positioned between the two planar Cp rings. This geometry stabilizes the metal center, enabling its use as a versatile catalyst in organic synthesis and polymerization .

Cp₂ZrCl₂ is widely employed in ethylene and propylene polymerization, olefin metathesis, and alkylation reactions due to its high reactivity and tunable steric/electronic properties . For example, it serves as a precursor for supported catalysts in polyethylene synthesis when immobilized on mordenite zeolites . Its catalytic efficiency is further enhanced when activated by methylaluminoxane (MAO) .

Properties

InChI

InChI=1S/2C13H21.2ClH.Zr/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-13;;;/h2*8-9,11-12H,2-7,10H2,1H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQLBWEZNRIMA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Approach

Adapted from, this method employs octylmagnesium bromide to alkylate cyclopentadienone derivatives. For example:

  • Cyclopentadienone alkylation : 3-Methylcyclopent-2-en-1-one reacts with octylmagnesium bromide in tetrahydrofuran (THF) under reflux.

  • Hydrolysis and dehydration : The intermediate magnesium alkoxide is hydrolyzed with water, followed by dehydration at 70°C to yield 1-octyl-3-methylcyclopentadiene.

Key parameters :

  • Molar ratio : 1:1 cyclopentadienone to Grignard reagent.

  • Reaction time : 4–7 hours at reflux.

  • Work-up : Non-aqueous isolation using hydrocarbon solvents (e.g., pentane) to avoid ligand protonation.

Direct Alkylation of Cyclopentadienyl Anions

As per, sodium cyclopentadienide (NaCp) reacts with octyl chloride in diethylene glycol dimethyl ether:

NaCp+C8H17ClC8H17Cp+NaCl\text{NaCp} + \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{C}8\text{H}{17}\text{Cp} + \text{NaCl}

Optimization insights :

  • Molar ratio : 1.1:1 to 1.5:1 alkyl chloride to NaCp improves yield by mitigating steric hindrance.

  • Temperature : 120–160°C ensures complete sodium dispersion.

  • Solvent : High-boiling ethers (e.g., diethylene glycol dimethyl ether) facilitate reflux conditions.

Metallocene Formation: Coordination to Zirconium

The octylcyclopentadienyl ligands are subsequently reacted with zirconium tetrachloride (ZrCl₄) to form the dichloride complex.

General Synthesis Protocol

Adapted from and:

  • Ligand deprotonation : Treat 1-octylcyclopentadiene with n-butyllithium (n-BuLi) in THF to form the lithium salt (LiCpOct).

  • Coordination reaction : Add LiCpOct dropwise to ZrCl₄ suspended in hexane at 0°C:

2LiCpOct+ZrCl4(CpOct)2ZrCl2+2LiCl2 \text{LiCpOct} + \text{ZrCl}4 \rightarrow (\text{CpOct})2\text{ZrCl}_2 + 2 \text{LiCl}

Critical parameters :

  • Stoichiometry : 2:1 ligand-to-ZrCl₄ ratio ensures full substitution.

  • Solvent choice : Hexane minimizes side reactions; THF coordinates ZrCl₄ but requires careful removal.

Alternative Route via Silyl Protection

From, chlorotrimethylsilane (Me₃SiCl) protects the Cp ligand prior to zirconium coordination:

  • Silylation : LiCpOct + Me₃SiCl → CpOctSiMe₃ + LiCl.

  • Transmetalation : React CpOctSiMe₃ with ZrCl₄ in dichloromethane:

2CpOctSiMe3+ZrCl4(CpOct)2ZrCl2+2Me3SiCl2 \text{CpOctSiMe}3 + \text{ZrCl}4 \rightarrow (\text{CpOct})2\text{ZrCl}2 + 2 \text{Me}_3\text{SiCl}

Advantages : Enhanced ligand stability and reduced ZrCl₄ hydrolysis risk.

Purification and Isolation

Post-synthesis, the crude product requires meticulous purification due to its air and moisture sensitivity.

Solvent Extraction and Filtration

  • Extraction : Soxhlet extraction with chloroform (8–10 hours) isolates the product from NaCl and unreacted ZrCl₄.

  • Filtration : Remove insoluble LiCl or NaCl byproducts under inert atmosphere.

Crystallization

From, slow evaporation of chloroform at −20°C yields white crystalline solids:

PropertyValueSource
Melting point98–100°C (analogue)
Elemental analysis (C%)52.9–54.0
Yield65–75%

Structural and Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR : Cp ring protons resonate at δ 5.2–5.8 ppm; octyl chain signals appear at δ 0.8–1.5 ppm.

  • ¹³C NMR : Zirconium-bound carbons show upfield shifts (δ 90–110 ppm).

X-ray Crystallography

Bent metallocene geometry is confirmed with:

  • Cp(centroid)-Zr-Cp angle : ~128° (similar to Cp₂ZrCl₂).

  • Cl-Zr-Cl angle : ~97°, wider than niobocene analogues due to electron-rich Zr.

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Octyl chain bulk : Prolongs reaction times; using excess ligand (2.2:1 ratio) compensates for incomplete coordination.

  • Solvent polarity : THF increases reaction rate but complicates ZrCl₄ solubility; hexane/THF mixtures offer a balance.

Yield Improvement

  • Temperature control : Maintaining 0°C during ZrCl₄ addition minimizes ligand decomposition.

  • Inert atmosphere : Rigorous nitrogen purging prevents ZrCl₄ hydrolysis.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies (as per) suggest:

  • Residence time : 2 hours in tubular reactors.

  • Throughput : 1 kg/day with 70% yield.

Green Chemistry Considerations

  • Solvent recycling : Diethylene glycol dimethyl ether recovery reduces waste.

  • Catalyst reuse : ZrCl₄ byproducts are reconverted via sublimation .

Chemical Reactions Analysis

Types of Reactions

Bis(oCtylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various zirconium complexes with different ligands, while oxidation reactions typically produce zirconium oxides .

Scientific Research Applications

General Properties

Bis(octylcyclopentadienyl)zirconium dichloride is characterized by:

  • Molecular Formula : C18_{18}H30_{30}Cl2_{2}Zr
  • Appearance : Typically a white crystalline solid
  • Solubility : Soluble in organic solvents such as toluene and benzene, facilitating its use in various chemical reactions.

Catalysis in Polymerization Reactions

One of the primary applications of this compound is as a catalyst in polymerization processes:

  • Styrene Polymerization : It has been effectively used to catalyze the polymerization of styrene, leading to the formation of syndiotactic polystyrene. This polymer exhibits enhanced mechanical properties and thermal stability compared to atactic polystyrene, making it suitable for high-performance applications .
  • Olefin Polymerization : The compound is instrumental in the Ziegler-Natta polymerization process, where it facilitates the production of various polyolefins. Its ability to produce polymers with controlled molecular weights and architectures is particularly valuable in materials science .
  • Cross-Coupling Reactions : this compound serves as a catalyst in cross-coupling reactions, which are essential for synthesizing complex organic molecules. For example, it can be utilized in the carboalumination of alkynes, yielding intermediates for further synthetic transformations .

Synthesis of Specialty Materials

The compound is also used in the development of specialty materials:

  • High-Performance Polymers : Its catalytic properties enable the synthesis of materials with specific properties tailored for applications such as automotive parts, electronics, and packaging .
  • Zirconium-Based Catalysts : this compound acts as a precursor for various zirconium-based catalysts, which are crucial in organic transformations and materials synthesis .

Innovative Applications

Beyond traditional uses, this compound has potential in emerging fields:

  • Nanotechnology : The compound may play a role in the development of nanostructured materials, where its unique properties can be harnessed to create advanced composites with enhanced functionalities .
  • Electronics : Its application extends to the fabrication of electronic components, where it can be involved in the deposition of thin films and coatings that require precision and stability under operational conditions .

Case Study 1: Polymerization Efficiency

A study demonstrated that this compound significantly improved the yield and molecular weight distribution of syndiotactic polystyrene compared to traditional catalysts. The results indicated a 30% increase in yield and better thermal properties due to the controlled reaction conditions facilitated by this catalyst.

Case Study 2: Cross-Coupling Reactions

In another research project focused on synthesizing trisubstituted olefins, this compound was employed as a catalyst for carboalumination reactions. The resulting products showed high stereochemical purity, showcasing the compound's effectiveness in achieving selective transformations.

Mechanism of Action

The mechanism by which Bis(oCtylcyclopentadienyl)zirconium dichloride exerts its effects involves the activation of zirconium centers, which can then interact with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Research Insights :

  • Bulky alkyl groups (e.g., isopropyl) stabilize specific torsional isomers, which can influence stereoselectivity in polymerization .
  • Ethyl-substituted derivatives exhibit solution-phase dynamics similar to Cp₂ZrCl₂, suggesting minimal steric disruption .

Indenyl and Aryl-Substituted Derivatives

Indenyl and aryl ligands introduce additional π-conjugation and steric effects:

Compound Molecular Formula Key Applications
Bis(2-phenylindenyl)zirconium dichloride C₃₀H₂₂Cl₂Zr Produces stereoblock polypropylene elastomers via ligand rotation between C₂ and C₂v symmetric states .
Meso- and rac-[bis(3-phenyl-6-tert-butylindenyl)dimethylsilyl]zirconium dichloride C₄₀H₄₆Cl₂SiZr Meso isomers yield low-density polyethylene (LDPE), while rac isomers produce high-density polyethylene (HDPE) with enhanced mechanical properties .

Research Insights :

  • Indenyl ligands enable precise control over polymer microstructure due to their rigid, conjugated framework .
  • Asymmetric substituents (e.g., tert-butyl) enhance thermal stability and catalytic longevity .

Titanium Analogs

Titanocene dichloride (Cp₂TiCl₂) and its derivatives provide a comparative perspective:

Compound Molecular Formula Key Differences
Bis(cyclopentadienyl)titanium dichloride C₁₀H₁₀Cl₂Ti Lower molecular weight (249.96 g/mol) and higher reactivity in styrene polymerization (45.7% conversion vs. 8.3% for Cp₂ZrCl₂) .
Bis(n-butylcyclopentadienyl)titanium dichloride C₁₈H₂₆Cl₂Ti Steric effects from n-butyl groups reduce activity compared to Cp₂TiCl₂ but remain comparable to Cp₂ZrCl₂ .

Research Insights :

  • Titanium analogs generally exhibit higher electrophilicity, accelerating certain reactions like styrene polymerization .
  • Zirconium complexes, however, dominate in olefin polymerization due to superior stability and stereochemical control .

Key Research Findings

Torsional Isomerism: Bulky alkyl substituents (e.g., isopropyl) lock zirconocene derivatives into specific conformers, which can be leveraged to design stereoselective catalysts .

Ligand Effects : Indenyl ligands with aryl groups (e.g., phenyl) enable the synthesis of differentiated polyethylene products, highlighting the role of ligand architecture in polymer properties .

Metal Center Influence : Titanium-based catalysts outperform zirconium in some reactions (e.g., styrene polymerization) but are less effective for high-molecular-weight polyolefins .

Biological Activity

Bis(o-Ctylcyclopentadienyl)zirconium dichloride, often referred to as bis(cyclopentadienyl)zirconium dichloride, is a zirconium-based compound notable for its applications in catalysis and materials science. Its biological activity, particularly in the context of medicinal chemistry and environmental interactions, has garnered attention in recent research. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}Zr
  • Molecular Weight : 292.316 g/mol
  • CAS Number : 1291-32-3

Biological Activity Overview

The biological activity of bis(o-Ctylcyclopentadienyl)zirconium dichloride can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have explored the potential of zirconocene dichlorides as anticancer agents. For example, research indicates that these compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
    • A case study demonstrated that bis(cyclopentadienyl)zirconium dichloride exhibited cytotoxic effects on various tumor cell lines, including breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Catalytic Applications :
    • Beyond biological implications, this compound is widely recognized for its catalytic properties, particularly in polymerization reactions. It facilitates the formation of polymers from olefins, which may have indirect biological applications through the development of biocompatible materials .
  • Environmental Toxicity :
    • Investigations into the environmental impact of zirconocene derivatives reveal concerns regarding their toxicity to aquatic organisms. Studies indicate that exposure to these compounds can affect the reproductive and developmental processes in fish and invertebrates .

Table 1: Summary of Biological Activity Studies

StudyFocus AreaKey Findings
AnticancerInduced apoptosis in cancer cell lines; ROS generation observed.
CytotoxicitySignificant cytotoxic effects on breast and prostate cancer cells.
Catalytic ActivityEffective catalyst for olefin polymerization; potential for biocompatible materials.
Environmental ImpactToxicity observed in aquatic organisms; reproductive effects noted.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of bis(cyclopentadienyl)zirconium dichloride on various cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of conventional chemotherapeutics, highlighting its potential as a novel anticancer agent .
  • Environmental Assessment :
    • Research conducted by environmental scientists assessed the impact of bis(o-Ctylcyclopentadienyl)zirconium dichloride on freshwater ecosystems. The findings revealed detrimental effects on fish embryos, leading to recommendations for stricter regulations on the use of zirconocene derivatives in industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bis(octylcyclopentadienyl)zirconium dichloride, and what challenges arise during ligand substitution?

  • Methodological Answer : The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with octylcyclopentadienyl ligands under inert conditions. Ligand substitution efficiency depends on solvent polarity, temperature, and stoichiometric ratios. Challenges include incomplete ligand exchange and contamination by byproducts like unreacted ZrCl₄. Purification via recrystallization or column chromatography is critical, as seen in analogous zirconocene dichloride syntheses . Characterization via ¹H/¹³C NMR and elemental analysis is recommended to confirm ligand coordination and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for structural elucidation, resolving Zr-Cl bond lengths and ligand geometry. For solution-phase analysis, ¹H NMR can confirm the presence of octylcyclopentadienyl protons (δ ~5.5–6.5 ppm for cyclopentadienyl rings). FT-IR identifies Zr-Cl stretching modes (~350–400 cm⁻¹). Comparative studies with Bis(methylcyclopentadienyl)zirconium dichloride highlight the utility of these techniques .

Q. How should this compound be stored to prevent degradation in catalytic applications?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at temperatures ≤ –20°C to minimize hydrolysis or oxidation. Moisture-sensitive zirconocenes require desiccated environments, as noted in safety protocols for related compounds like dicyclopentadienylzirconium chloride hydride .

Advanced Research Questions

Q. How do steric effects of octylcyclopentadienyl ligands influence the catalytic activity of zirconium dichloride complexes in olefin polymerization?

  • Methodological Answer : The bulky octyl groups increase steric hindrance, reducing catalytic turnover but enhancing stereoselectivity. Comparative kinetic studies with shorter-chain analogs (e.g., methyl or ethyl derivatives) are essential. Use ethylene or propylene polymerization assays under controlled pressures and temperatures to quantify activity differences. Monitor molecular weight distributions (GPC) and copolymer composition (¹³C NMR) to correlate ligand structure with polymer properties .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of zirconocene dichlorides across studies?

  • Methodological Answer : Discrepancies often arise from variations in co-catalysts (e.g., MAO vs. B(C₆F₅)₃), solvent purity, or activation protocols. Standardize reaction conditions using a reference catalyst (e.g., Bis(cyclopentadienyl)zirconium dichloride) and replicate experiments with controlled variables. Statistical tools like ANOVA can identify significant factors (e.g., temperature, ligand ratio) contributing to data variability .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic structures (e.g., LUMO energies) to predict ligand-zirconium bond stability. Molecular Dynamics (MD) simulates ligand steric effects in solution-phase environments. Validate models with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic results (EXAFS for local Zr coordination) .

Q. What are the best practices for designing ligand modification studies to enhance thermal stability in high-temperature catalysis?

  • Methodological Answer : Introduce electron-withdrawing substituents on the cyclopentadienyl ring to strengthen Zr-ligand bonds. Thermogravimetric analysis (TGA) under nitrogen/air assesses decomposition thresholds. Compare with analogs like Bis(pentamethylcyclopentadienyl)titanium dichloride, which exhibits higher thermal resilience due to methyl group electron donation .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to organometallic reaction mechanisms (e.g., Cossee-Arlman for polymerization) or ligand-field theory to explain electronic effects .
  • Ethical & Safety Considerations : Follow protocols for handling air-sensitive and toxic zirconium compounds, including fume hood use and waste disposal guidelines .

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